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Compound of Interest

Compound Name: CY5-N3

Cat. No.: B560655

Introduction

CY5-N3, also known as Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye functionalized
with an azide group.[1] This modification makes it a powerful tool for bioorthogonal labeling in
fluorescence microscopy.[2] The core of its application lies in "click chemistry," a set of highly
efficient and specific reactions that enable the covalent attachment of the CY5 fluorophore to
biomolecules containing a corresponding alkyne group.[3][4] The CY5 dye absorbs light
strongly and emits in a spectral region where background autofluorescence from biological
samples is often minimal, making it ideal for high-contrast imaging.[5][6] Its applications are
extensive, ranging from imaging specific proteins, glycans, and nucleic acids in fixed and live
cells to tissue staining and in vivo imaging in animal models.[1][7]

Core Photophysical Characteristics

The performance of CY5-N3 is rooted in the photophysical properties of its cyanine core. These
parameters are crucial for selecting appropriate microscope filter sets and laser lines for
excitation. The fluorescence intensity and lifetime of cyanine dyes can be influenced by their
local environment and may increase upon conjugation to biomolecules.[5][8]
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Photophysical Parameter Value Unit
Absorption Maximum (A_abs_ )  ~646 nm[5][9]
Emission Maximum (A_em_) ~662 nm[5][9]
Molar Extinction Coefficient (g) ~271,000 M~icm~1[5]
Fluorescence Quantum Yield

~0.2-0.28 -[5][10]
(P_F)
Fluorescence Lifetime (1_F_) ~1.0 ns[5]

Bioorthogonal Labeling via Click Chemistry

CY5-N3 is employed in bioorthogonal chemistry, where chemical reactions occur within living
systems without interfering with native biochemical processes.[4] The primary reaction is the
azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] This can be achieved
through two main pathways: the copper(l)-catalyzed reaction (CUAAC) and the copper-free,
strain-promoted reaction (SPAAC).[7][11]
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Figure 1. General workflow for bioorthogonal labeling using CY5-N3 and click chemistry.
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Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuUAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry that uses a
copper(l) catalyst to join terminal alkynes and azides.[3] The reaction is rapid and can be
performed in aqueous buffers.[4] However, a key consideration is the potential cytotoxicity of
copper ions, which may limit its use in live-cell imaging applications.[1] Careful control of
copper concentration is necessary to minimize adverse effects on biological samples.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN)
instead of a terminal alkyne.[11] The ring strain of the cyclooctyne enables the reaction to
proceed efficiently at ambient temperatures without the need for a toxic catalyst.[7] This makes
SPAAC highly suitable for live-cell and in vivo imaging where biocompatibility is paramount.[7]
[12]

Experimental Protocols

Successful labeling with CY5-N3 requires careful preparation of reagents and optimization of
reaction conditions.[1]

Protocol 1: General Solution Preparation

e Stock Solution (1-10 mM): Dissolve CY5-N3 powder in an anhydrous solvent such as DMSO
or DMF.[1][9] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw
cycles.[1] Store at -20°C or -80°C, protected from light.[9][11]

e Working Solution (0.1-10 uM): Immediately before use, dilute the stock solution to the
desired final concentration using a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.4).[1]

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) Labeling

This protocol is adapted for labeling alkyne-modified biomolecules in a fixed cell sample.

o Prepare Click Reaction Mixture: In a buffer like PBS, assemble the following components:
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[e]

0.1 mM CuSOa4[9]

o

128 uM TBTA (a copper-stabilizing ligand)[9]

[¢]

5 mM Sodium Ascorbate (a reducing agent to maintain copper in the Cu(l) state)[9]

[¢]

10-100 pM CY5-N3[9]

Labeling Reaction: Add the freshly prepared click reaction mixture to the alkyne-containing
sample.

Incubation: Incubate for 30-60 minutes at room temperature, with gentle agitation and
protected from light.[1]

Washing: Remove the reaction mixture and wash the sample thoroughly with PBS to remove
unreacted dye and catalyst components.[1][9]

Purification (for biomolecules in solution): For labeled proteins or nucleic acids in solution,
purify the conjugate using methods like size-exclusion chromatography or ultrafiltration to
remove excess reagents.[1]
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Figure 2. Experimental workflow for a typical CUAAC labeling experiment.
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Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) Labeling

This protocol is suitable for labeling biomolecules modified with a strained alkyne (e.g., DBCO)
and is ideal for live-cell imaging.

* Prepare Target: Prepare your target biomolecules that have been functionalized with a
strained alkyne group (e.g., DBCO-modified proteins or cells metabolically labeled with a
cyclooctyne-tagged sugar).[1]

» Labeling Reaction: Add the CY5-N3 working solution directly to the sample at a final
concentration of 1-10 uM in a reaction buffer (e.g., PBS, pH 7.4).[1]

e Incubation: Incubate for 30 minutes to 2 hours at room temperature or 37°C, protected from
light.[1] Reaction kinetics can vary, so incubation time may require optimization.[1]

» Washing: Wash the cells or biomolecules with PBS to remove any unbound CY5-N3.[1]

¢ Imaging: The sample is now ready for fluorescence microscopy analysis.
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Figure 3. Experimental workflow for a copper-free SPAAC labeling experiment.

Applications in Imaging

CY5-N3's utility spans multiple scales of biological research.

¢ Cell Imaging: It can be used to visualize specific molecular targets in both live and fixed
cells.[1] After labeling via CUAAC or SPAAC, cells are washed to remove background
fluorescence and analyzed with a confocal or epifluorescence microscope using a filter set
appropriate for CY5 (Excitation: ~646 nm, Emission: ~662 nm).[1]
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» Tissue Imaging: Tissue sections can be stained with CY5-N3-labeled probes to visualize the
distribution of target molecules.[1] Thorough washing is critical to minimize background and
achieve high-contrast images.[1]

 In Vivo Imaging: For whole-animal studies, CY5-N3 labeled probes can be injected into
animal models.[1] The near-infrared fluorescence of CY5 allows for deeper tissue
penetration compared to visible-light fluorophores.[6] The distribution and clearance of the
probe can be monitored over time using specialized in vivo imaging systems.[1]

Conclusion

CY5-N3 is a versatile and robust fluorescent probe for the specific labeling of biomolecules in
complex biological systems. Its utility is centered on the high specificity and efficiency of click
chemistry reactions. By leveraging either copper-catalyzed (CuUAAC) or strain-promoted
(SPAAC) cycloadditions, researchers can attach the bright, far-red CY5 fluorophore to their
targets of interest. The choice between CUAAC and SPAAC depends largely on the biological
question and the sensitivity of the sample to copper. With optimized protocols, CY5-N3
provides a reliable method for high-contrast fluorescence imaging in applications from the
subcellular level to whole organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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